molecular formula C21H17F3N2O3 B2736669 N-(4-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 339027-67-7

N-(4-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2736669
CAS No.: 339027-67-7
M. Wt: 402.373
InChI Key: KLOZBEPKJWEJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide (CAS: 339027-67-7, molecular formula: C₂₁H₁₇F₃N₂O₃, molecular weight: 402.37) is a dihydropyridine carboxamide derivative featuring a trifluoromethylbenzyl group at position 1 and a 4-methoxyphenyl amide substituent at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic modulation of the aromatic ring .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c1-29-17-9-7-16(8-10-17)25-19(27)18-6-3-11-26(20(18)28)13-14-4-2-5-15(12-14)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOZBEPKJWEJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyridine ring.

    Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is added through a coupling reaction, often facilitated by a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and catalysts like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction may result in the formation of reduced amides or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity
Research indicates that this compound can inhibit key enzymes such as alpha-amylase and PTP-1B, which are crucial for glucose metabolism and diabetes management. In a study, the compound demonstrated an IC50 value of 4.58 μM against alpha-amylase, showing promise as a therapeutic agent for diabetes treatment .

Anticancer Potential
N-(4-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has been investigated for its ability to inhibit Raf kinase, a critical player in cancer progression and angiogenesis. This suggests its potential application in cancer therapy, particularly in targeting specific cancer pathways .

Antimicrobial Activity
The compound has shown activity against various bacterial strains, indicating its potential as an antibacterial agent. Ongoing research is evaluating its minimum inhibitory concentrations (MICs) to establish its efficacy against specific pathogens .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridine Ring : This is achieved through condensation reactions involving suitable precursors.
  • Introduction of Functional Groups : The methoxyphenyl and trifluoromethylphenyl groups are introduced via substitution and coupling reactions.
  • Finalization of the Carboxamide Group : This is accomplished through amide coupling reactions.

These synthetic routes can be optimized for industrial production using continuous flow reactors and high-throughput screening methods to enhance yield and purity .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to similar compounds. The presence of the methoxy and trifluoromethyl groups enhances its reactivity and biological interactions, making it a valuable candidate for further research in drug development .

Future Research Directions

Ongoing studies aim to elucidate the mechanisms through which this compound interacts with biological targets. Understanding these interactions will be crucial for optimizing its therapeutic potential and expanding its applications in various fields, including drug development and materials science .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Differences Biological Relevance
AZD9668 (Alvelestat) Replaces 4-methoxyphenyl with methylpyrazole; adds methanesulfonylpyridinylmethyl group Potent human neutrophil elastase (HNE) inhibitor; advanced to clinical trials
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Substitutes 4-methoxyphenyl with 3-bromo-2-methylphenyl Demonstrated planar conformation for π-stacking; used in crystallography studies
2-Oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide Dual trifluoromethyl groups on benzyl and phenyl rings Enhanced lipophilicity; potential for improved target binding but reduced solubility
Pyrazolo[4,3-c]pyridine Carboxamides Replaces dihydropyridine core with pyrazolo-pyridine Broader heterocyclic diversity; explored for kinase inhibition and anticancer activity

Pharmacological and Physicochemical Comparisons

  • AZD9668 vs. However, the target compound’s 4-methoxyphenyl group may enhance metabolic stability due to reduced oxidative susceptibility . Activity: AZD9668 exhibits IC₅₀ values in the nanomolar range against HNE, while the target compound’s activity remains uncharacterized but is hypothesized to be weaker due to the absence of sulfonyl pharmacophores .
  • Trifluoromethyl Positional Isomers :

    • The compound with dual trifluoromethyl groups (CAS: 338781-75-2) shows higher logP (predicted >4.5) compared to the target compound (logP ~3.8), suggesting trade-offs between membrane permeability and aqueous solubility.
  • Crystallographic Insights :

    • The planar conformation of N-(3-bromo-2-methylphenyl) analogue facilitates dimerization via N–H···O hydrogen bonds, a feature that may enhance crystalline stability but reduce bioavailability if applied to the target compound.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • The trifluoromethyl group is critical for binding to hydrophobic enzyme pockets (e.g., elastase active sites), while methoxy substituents fine-tune electronic properties without steric hindrance .
    • Limitation : The absence of a sulfonyl or pyrazole group in the target compound may limit its potency compared to AZD9668 .
  • Synthetic Accessibility :

    • The target compound’s synthesis is feasible via amide coupling and benzylation, as evidenced by analogues in .

Biological Activity

N-(4-Methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides. Its unique structure, featuring a methoxyphenyl group and a trifluoromethylphenyl group, suggests potential biological activities that are currently under investigation in medicinal chemistry.

  • Molecular Formula : C₁₈H₁₅F₃N₂O₂
  • Molecular Weight : 348.32 g/mol
  • CAS Number : 339027-67-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific pathways influenced by this compound are still being elucidated, but initial studies suggest it may modulate enzymatic activity involved in metabolic processes and cellular signaling.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antidiabetic Activity : Preliminary studies have shown that the compound can inhibit alpha-amylase and PTP-1B, which are key targets in diabetes management. For instance, in one study, the compound demonstrated an IC50 value of 4.58 μM against alpha-amylase compared to the standard acarbose (IC50 = 1.58 μM) .
  • Anticancer Potential : The compound has been investigated for its potential as an inhibitor of Raf kinase, which plays a crucial role in cancer progression and angiogenesis. This suggests its application in cancer therapy .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent. Specific minimum inhibitory concentrations (MICs) are still under evaluation .

Case Studies and Experimental Results

Several studies have explored the biological activity of this compound:

StudyFocusKey Findings
Antidiabetic ActivityIC50 values for alpha-amylase inhibition were recorded at 4.58 μM; significant inhibition compared to standard drugs.
Anticancer PotentialIdentified as a Raf kinase inhibitor; potential applications in tumor growth control.
Antimicrobial ActivityExhibited antibacterial properties with MIC values indicating effectiveness against Gram-positive bacteria.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring : Achieved through condensation reactions.
  • Introduction of Functional Groups : The methoxyphenyl and trifluoromethylphenyl groups are introduced via substitution reactions.
  • Final Carboxamide Formation : Accomplished through amide coupling reactions.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature (80–120°C), solvent choice (e.g., ethanol, DMF), and catalysts (Lewis acids like BF₃·Et₂O or bases like triethylamine). For example, cyclization of intermediates (e.g., Schiff bases) under basic conditions can improve yield . Monitoring via thin-layer chromatography (TLC) and purification via column chromatography ensures purity. NMR and mass spectrometry (MS) validate structural integrity .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons (e.g., dihydropyridine ring protons at δ 6.5–7.5 ppm and trifluoromethyl signals at δ -60 to -70 ppm for ¹⁹F NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₀F₃N₂O₃).
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., dihedral angle between aromatic rings ~8.38°) .

Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or colorimetric readouts (e.g., IC₅₀ determination).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Key Modifications :
Functional Group Impact Reference
Trifluoromethyl (CF₃)Enhances metabolic stability and lipophilicity
Methoxy (OCH₃)Modulates electron density, affecting binding affinity
Dihydropyridine coreEssential for redox activity and π-π stacking
  • Synthetic Routes : Introduce halogens (Br, Cl) via electrophilic substitution or nitro groups via nitration for SAR exploration .

Q. How can in silico modeling predict biological targets or metabolic pathways?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., COX-2, EGFR). Validate with crystallographic data from similar dihydropyridines .
  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .

Q. How to resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer :

  • Control Experiments : Compare results under varying pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Orthogonal Assays : Validate enzyme inhibition via both fluorescence and radiometric methods .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) to identify trends .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Process Optimization : Use continuous flow reactors to control exothermic reactions and reduce side products .
  • Catalyst Screening : Test Pd/C or zeolites for selective hydrogenation of intermediates .
  • Byproduct Characterization : Isolate impurities via preparative HPLC and identify via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.